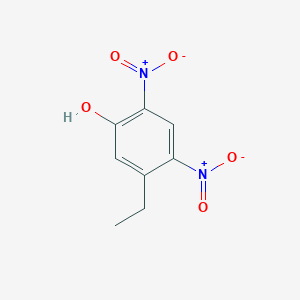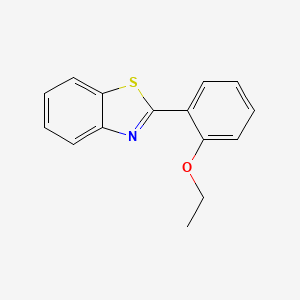
Heptanedioic acid, decafluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heptanedioic acid, decafluoro- is a fluorinated dicarboxylic acid with the molecular formula C7H2F10O4 This compound is characterized by the presence of ten fluorine atoms, which significantly alter its chemical properties compared to its non-fluorinated counterpart, heptanedioic acid
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of heptanedioic acid, decafluoro- typically involves the fluorination of heptanedioic acid or its derivatives. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas. Another approach involves the use of fluorinating agents such as cobalt trifluoride (CoF3) or silver fluoride (AgF2) to achieve selective fluorination.
Industrial Production Methods: Industrial production of heptanedioic acid, decafluoro- often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of perfluorinated precursors and catalysts can also streamline the production process, making it more efficient and scalable.
化学反应分析
Types of Reactions: Heptanedioic acid, decafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated ketones or aldehydes.
Reduction: Reduction reactions can yield partially fluorinated alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions include perfluorinated alcohols, ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Heptanedioic acid, decafluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of fluorinated polymers and materials with unique properties, such as high thermal stability and chemical resistance.
Biology: The compound’s resistance to metabolic degradation makes it useful in studying biological processes and developing stable biomolecules.
Medicine: Its unique properties are exploited in drug design and delivery systems, particularly for creating long-lasting pharmaceuticals.
Industry: Heptanedioic acid, decafluoro- is used in the production of specialty chemicals, coatings, and surfactants with enhanced performance characteristics.
作用机制
The mechanism by which heptanedioic acid, decafluoro- exerts its effects is primarily through its interaction with biological membranes and proteins. The fluorine atoms increase the compound’s lipophilicity, allowing it to integrate into lipid bilayers and alter membrane properties. Additionally, the compound can interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.
相似化合物的比较
Heptanedioic acid: The non-fluorinated counterpart, which lacks the enhanced stability and lipophilicity provided by fluorine atoms.
Perfluoroglutaric acid: Another fluorinated dicarboxylic acid with a shorter carbon chain, offering different physical and chemical properties.
Perfluorosebacic acid: A longer-chain fluorinated dicarboxylic acid with similar applications but differing in chain length and molecular interactions.
Uniqueness: Heptanedioic acid, decafluoro- stands out due to its specific chain length and the presence of ten fluorine atoms, which confer unique properties such as high thermal stability, resistance to metabolic degradation, and enhanced lipophilicity. These characteristics make it particularly valuable in applications requiring durable and stable compounds.
属性
CAS 编号 |
14919-09-6 |
|---|---|
分子式 |
C7H2F10O4 |
分子量 |
340.07 g/mol |
IUPAC 名称 |
2,2,3,3,4,4,5,5,6,6-decafluoroheptanedioic acid |
InChI |
InChI=1S/C7H2F10O4/c8-3(9,1(18)19)5(12,13)7(16,17)6(14,15)4(10,11)2(20)21/h(H,18,19)(H,20,21) |
InChI 键 |
FDYFJLNRDMUFBF-UHFFFAOYSA-N |
规范 SMILES |
C(=O)(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Furo[3,4-c]pyrrole-1,3(5H)-dione](/img/structure/B14721565.png)
![3-bromo-N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B14721573.png)
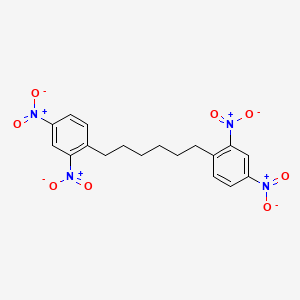

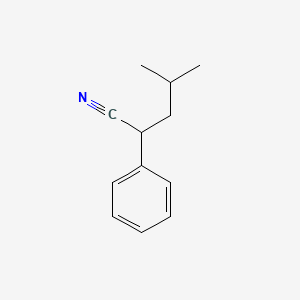
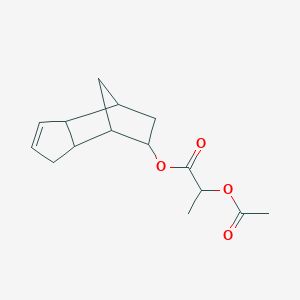
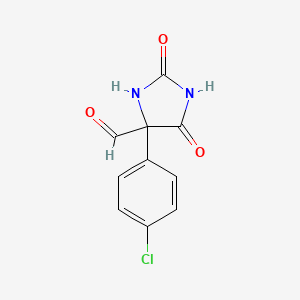
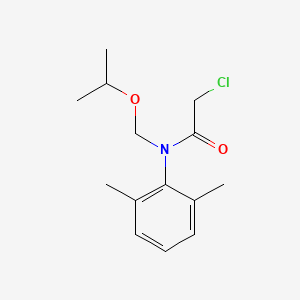
![5,5'-[Ethane-1,1-diylbis(oxy)]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14721606.png)
![Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B14721617.png)
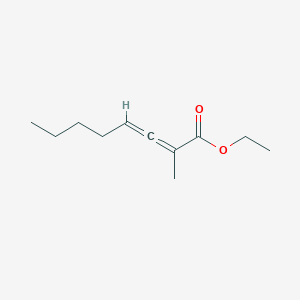
![O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate](/img/structure/B14721631.png)
